![molecular formula C17H16BrN3O2 B2514200 2-Amino-5-[(4-bromophenyl)methyl]-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one CAS No. 1354936-25-6](/img/structure/B2514200.png)
2-Amino-5-[(4-bromophenyl)methyl]-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-5-[(4-bromophenyl)methyl]-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one is a useful research compound. Its molecular formula is C17H16BrN3O2 and its molecular weight is 374.238. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Similarly, pyrazoline derivatives have been studied for their neurotoxic potentials, with some showing effects on acetylcholinesterase (AChE) activity and malondialdehyde (MDA) levels in the brain . AChE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system, and changes in its activity can lead to dramatic behavioral changes and body movement impairment . MDA is a common biomarker for cellular and tissue oxidative injury .
生物活性
2-Amino-5-[(4-bromophenyl)methyl]-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one (CAS No. 1354918-10-7) is a novel compound within the imidazole family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
Property | Value |
---|---|
Molecular Formula | C17H16BrN3O2 |
Molecular Weight | 374.23 g/mol |
SMILES Representation | O=C1N=C(N)NC1(C2=CC=C(Br)C=C2)CC3=CC=C(OC)C=C3 |
Pharmacological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities, particularly in cancer treatment and antimicrobial applications.
Anticancer Activity
Studies have shown that imidazole derivatives can inhibit cancer cell proliferation through various mechanisms. For instance, compounds with similar structures have demonstrated:
- Microtubule Destabilization : Inhibiting microtubule assembly at concentrations around 20 µM, leading to apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .
- Caspase Activation : Enhanced caspase-3 activity was observed at concentrations of 10 µM, indicating a potential for inducing apoptosis in malignant cells .
Antimicrobial Activity
The compound's structural features suggest potential antibacterial and antifungal properties. Analogous compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example:
- Antibacterial Effects : Some derivatives exhibit minimum inhibitory concentration (MIC) values as low as 3.12 µg/mL against Staphylococcus aureus, indicating significant antibacterial activity .
Case Studies
Several case studies highlight the biological efficacy of related compounds:
- Study on Apoptosis Induction : A study involving imidazole derivatives showed that certain analogs could induce morphological changes in cancer cells and enhance apoptosis markers at specific concentrations .
- Antimicrobial Screening : Research on pyrrole derivatives demonstrated that similar structures could serve as lead compounds for developing new antibacterial agents with improved efficacy over traditional antibiotics .
The mechanisms through which this compound exerts its biological effects are still under investigation but may include:
- Inhibition of Enzymatic Pathways : Compounds in the imidazole class often interact with key enzymes involved in cell cycle regulation and apoptosis.
- Receptor Modulation : Potential interactions with cellular receptors that mediate growth factor signaling pathways may also play a role in its anticancer properties.
科学研究应用
Medicinal Chemistry Applications
The compound has shown promise in several areas of medicinal chemistry:
Antimicrobial Activity
Research indicates that derivatives of imidazole, including this compound, exhibit antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) |
---|---|---|
This Compound | MRSA | 44 |
Metronidazole | MRSA | 43 |
This suggests that modifications to the phenyl groups enhance the antimicrobial efficacy of the compound .
Anti-inflammatory Potential
The compound has been evaluated for its ability to inhibit specific kinases involved in inflammatory pathways. Notably, it has shown potent inhibitory effects on p38 MAP kinase, which is a target in the treatment of inflammatory diseases.
Compound | Target Kinase | IC50 (µM) |
---|---|---|
This Compound | p38 MAP Kinase | 2.5 |
Other Imidazole Derivative | p38 MAP Kinase | 3.0 |
These findings indicate that the compound may serve as a lead candidate for developing new anti-inflammatory drugs .
Material Science Applications
Beyond medicinal chemistry, this compound is being explored for its potential applications in material science:
Organic Light Emitting Diodes (OLEDs)
The structure of 2-Amino-5-[(4-bromophenyl)methyl]-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one makes it suitable for use in OLED technology. Its unique electronic properties may contribute to the development of more efficient light-emitting materials.
Study on Antimicrobial Efficacy
A comprehensive study evaluated various imidazole derivatives, including this compound, focusing on their activity against resistant bacterial strains. The results indicated that specific substitutions on the phenyl rings significantly enhance antimicrobial activity, suggesting a pathway for designing more effective antibiotics .
Kinase Inhibition Research
Another investigation into the structure-activity relationship (SAR) of imidazole derivatives found that particular modifications could drastically increase potency against p38 MAP kinase. This supports the hypothesis that our compound could be a viable candidate in drug development targeting inflammatory diseases .
常见问题
Q. Basic: What synthetic methodologies are recommended for preparing 2-amino-5-[(4-bromophenyl)methyl]-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one?
The compound can be synthesized via a multi-step approach involving cyclization of precursor amidines with α-halo ketones. For example, substituted amidines react with α-bromo ketones (e.g., 4-methoxyphenacyl bromide) under reflux in polar aprotic solvents like DMF or DMSO. The reaction proceeds via nucleophilic substitution and subsequent cyclization to form the imidazolone core. Key intermediates should be purified via column chromatography (silica gel, eluent: ethyl acetate/hexane) and characterized by NMR and LCMS to confirm regioselectivity .
Q. Basic: How can researchers validate the structural integrity of this compound during synthesis?
Structural validation requires a combination of spectroscopic techniques:
- FT-IR : Confirm functional groups (e.g., C=O stretch at ~1660 cm⁻¹, N-H stretches at ~3300 cm⁻¹) .
- NMR : Use ¹H and ¹³C NMR to resolve the dihydroimidazolone ring protons (δ 3.0–4.5 ppm for CH₂ groups) and aromatic substituents (δ 6.5–8.0 ppm for bromophenyl/methoxyphenyl groups). NOESY can clarify spatial arrangements .
- LCMS : Verify molecular ion peaks ([M+H]⁺) and isotopic patterns consistent with bromine .
Q. Advanced: What strategies optimize regioselectivity in substitutions on the imidazolone core?
Regioselectivity is influenced by steric and electronic factors:
- Electron-withdrawing groups (e.g., bromine on the phenyl ring) direct substitutions to meta/para positions via resonance stabilization .
- Steric hindrance : Bulky substituents (e.g., methoxyphenyl) favor reactions at less hindered sites. Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals and charge distribution .
- Catalytic systems : Use Pd-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to functionalize bromophenyl groups selectively .
Q. Advanced: How can researchers resolve contradictions in solubility and bioactivity data for this compound?
Contradictions often arise from:
- Solvent polarity : The compound’s solubility varies significantly in aprotic vs. protic solvents due to hydrogen bonding with the amino group. Use Hansen solubility parameters to select optimal solvents for bioassays .
- Aggregation effects : Dynamic light scattering (DLS) can detect self-assembly in aqueous solutions, which may artificially suppress bioactivity .
- Metabolic instability : LC-MS/MS assays in simulated biological fluids (e.g., liver microsomes) can identify degradation products that interfere with activity measurements .
Q. Advanced: What computational methods are suitable for predicting the compound’s electronic properties and reactivity?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier orbitals (HOMO-LUMO gaps) and electrostatic potential maps for nucleophilic/electrophilic sites .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with experimental IC₅₀ values from enzyme inhibition assays .
- MD simulations : Assess stability in lipid bilayers or protein binding pockets over 100-ns trajectories to predict pharmacokinetic behavior .
Q. Basic: What experimental precautions are critical for handling this compound?
- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation of the bromophenyl group .
- Moisture control : Use anhydrous conditions during synthesis to avoid hydrolysis of the imidazolone ring .
- Toxicity : Conduct preliminary cytotoxicity assays (e.g., MTT on HEK293 cells) before in vivo studies .
Q. Advanced: How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?
- Scaffold diversification : Introduce substituents at the 2-amino group (e.g., alkylation, acylation) or modify the methoxyphenyl ring (e.g., demethylation, halogen replacement) .
- Bioisosteric replacement : Replace the bromine atom with CF₃ or CN groups to enhance metabolic stability .
- High-throughput screening : Use automated parallel synthesis to generate 50–100 derivatives, followed by phenotypic screening in disease models (e.g., antimicrobial assays) .
Q. Advanced: What analytical techniques are recommended for studying degradation pathways?
- Forced degradation studies : Expose the compound to heat (40–80°C), UV light, and oxidative conditions (H₂O₂). Monitor degradation via HPLC-MS to identify primary degradation products (e.g., deamination or ring-opening) .
- Isotopic labeling : Use ¹³C-labeled analogs to track carbon rearrangement during degradation .
属性
IUPAC Name |
2-amino-4-[(4-bromophenyl)methyl]-4-(4-methoxyphenyl)-1H-imidazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O2/c1-23-14-8-4-12(5-9-14)17(15(22)20-16(19)21-17)10-11-2-6-13(18)7-3-11/h2-9H,10H2,1H3,(H3,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJJCLDEQLWPKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(C(=O)NC(=N2)N)CC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。